An In-depth Technical Guide to 3,5-Dimethoxycinnamic Acid: Natural Sources and Biosynthesis
An In-depth Technical Guide to 3,5-Dimethoxycinnamic Acid: Natural Sources and Biosynthesis
Abstract
3,5-Dimethoxycinnamic acid, a methoxylated derivative of cinnamic acid, is a naturally occurring phenolic compound that has garnered increasing interest within the scientific community. This interest stems from its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. As a key secondary metabolite in various plant species, understanding its natural distribution and biosynthetic origins is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the known natural sources of 3,5-dimethoxycinnamic acid, delves into its biosynthesis via the phenylpropanoid pathway, and presents detailed methodologies for its extraction, isolation, and characterization. The document aims to serve as an in-depth resource, synthesizing current knowledge to facilitate further research and application of this promising bioactive molecule.
Introduction: The Significance of 3,5-Dimethoxycinnamic Acid
3,5-Dimethoxycinnamic acid belongs to the vast family of phenylpropanoids, a diverse group of plant secondary metabolites derived from the amino acid phenylalanine.[1] The structural hallmark of this compound is the cinnamic acid backbone featuring two methoxy groups at the 3 and 5 positions of the phenyl ring. This specific methoxylation pattern significantly influences its physicochemical properties and biological activity.
Methoxylated derivatives of cinnamic acid are known to exhibit a range of pharmacological effects, including antimicrobial, antidiabetic, anticancer, and neuroprotective activities.[1] The presence and position of methoxy groups can enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets.[1] While its 4-hydroxy analog, sinapic acid, is more widely studied, 3,5-dimethoxycinnamic acid presents a unique profile with considerable therapeutic potential. This guide will explore the current understanding of its origins in nature and the intricate enzymatic pathways that lead to its formation.
Natural Occurrence and Distribution
While not as ubiquitously distributed as some other phenolic acids, 3,5-dimethoxycinnamic acid and its derivatives have been identified in a variety of plant families. The Asteraceae family, in particular, appears to be a notable source.
Table 1: Documented Natural Sources of Dimethoxycinnamic Acid Derivatives
| Family | Genus | Species | Reported Derivatives | Reference(s) |
| Asteraceae | Pterocaulon | P. balansae, P. virgatum | 5,6-dimethoxy-7-(3′-methyl-2′,3′-dihydroxybutyloxy)coumarin, 5,6-dimethoxy-7-(2′,3′-epoxy-3′-methylbutyloxy)coumarin | [2] |
| Asteraceae | Eupatorium | Not specified | Various methoxycinnamic acid derivatives | [1] |
| Brassicaceae | Brassica | B. juncea | Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) | [3][4] |
| Polygalaceae | Polygala | P. tenuifolia | 3,4,5-trimethoxycinnamic acid | [5] |
| Rutaceae | Various | Not specified | p-methoxycinnamic acid | [6] |
| Scrophulariaceae | Various | Not specified | p-methoxycinnamic acid | [6] |
It is important to note that while the presence of dimethoxycinnamic acid derivatives is reported in several species, quantitative data specifically for 3,5-dimethoxycinnamic acid is often limited. The concentration of these compounds can vary significantly based on the plant part, developmental stage, and environmental conditions. Further quantitative studies are required to identify high-yielding natural sources for efficient extraction.
Biosynthesis via the Phenylpropanoid Pathway
The biosynthesis of 3,5-dimethoxycinnamic acid is intricately linked to the general phenylpropanoid pathway, a central metabolic route in higher plants responsible for the synthesis of a vast array of phenolic compounds.[7] The pathway commences with the deamination of the aromatic amino acid L-phenylalanine.
The Core Phenylpropanoid Pathway
The initial steps of the pathway leading to the cinnamic acid backbone are well-established:
-
Phenylalanine to Cinnamic Acid: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is a critical regulatory point, channeling carbon from primary metabolism into the phenylpropanoid pathway.
-
Hydroxylation to p-Coumaric Acid: Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the C4 position of the phenyl ring of cinnamic acid, yielding p-coumaric acid.
-
Activation to p-Coumaroyl-CoA: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by forming a thioester bond with coenzyme A, producing p-coumaroyl-CoA. This activated intermediate is a branch point for various downstream pathways, including flavonoid and lignin biosynthesis.
Hydroxylation and Methoxylation Steps
The characteristic 3,5-dimethoxy substitution pattern arises from a series of subsequent hydroxylation and O-methylation reactions. The biosynthesis of the closely related sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) provides a well-studied model for these transformations.[7][8]
-
Hydroxylation at C3: p-Coumaroyl-CoA is hydroxylated at the C3 position by p-Coumarate 3-hydroxylase (C3H) to yield caffeoyl-CoA.
-
Methylation at C3: The 3-hydroxyl group of caffeoyl-CoA is methylated by a Caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce feruloyl-CoA.
-
Hydroxylation at C5: A key step for the 3,5-disubstitution is the hydroxylation of feruloyl-CoA at the C5 position, catalyzed by Ferulate 5-hydroxylase (F5H) , another cytochrome P450 enzyme. This reaction forms 5-hydroxyferuloyl-CoA.
-
Methylation at C5: The final methylation at the 5-hydroxyl group is carried out by a Caffeic acid O-methyltransferase (COMT) , which can act on 5-hydroxyferulic acid (after hydrolysis of the CoA ester) to produce sinapic acid.[8]
The Unresolved Step: Formation of 3,5-Dimethoxycinnamic Acid
The precise enzymatic reaction that leads to the formation of 3,5-dimethoxycinnamic acid, which lacks the 4-hydroxyl group present in sinapic acid, is not yet fully elucidated in plants. Several hypotheses can be proposed:
-
Dehydroxylation of a Sinapic Acid Precursor: An undiscovered enzyme could catalyze the reductive removal of the 4-hydroxyl group from sinapic acid or one of its CoA-activated precursors. While enzymatic dehydroxylation of aromatic compounds is known in microorganisms, this mechanism is not well-documented in plant secondary metabolism.[9]
-
Alternative O-Methyltransferase Activity: A specific O-methyltransferase might exist that can act on a 3-methoxy-5-hydroxycinnamic acid intermediate, followed by a subsequent methylation. However, the origin of this precursor without a 4-hydroxyl group would still need to be explained.
-
Decarboxylation and Subsequent Modification: It is also conceivable that a different biosynthetic route, potentially involving decarboxylation and subsequent modifications of a precursor, could lead to 3,5-dimethoxycinnamic acid. However, this is less likely given its structural similarity to other phenylpropanoids.
Further research, including enzyme assays with putative dehydroxylases and detailed metabolic profiling of plants known to produce 3,5-dimethoxycinnamic acid, is necessary to fully uncover this missing step in the biosynthetic pathway.
Experimental Protocols: Extraction, Isolation, and Characterization
The following section provides a generalized, yet detailed, protocol for the extraction, isolation, and characterization of 3,5-dimethoxycinnamic acid from plant material. This protocol is based on established methods for the purification of cinnamic acid derivatives and can be adapted for specific plant matrices.[10][11]
Extraction of Phenolic Compounds
This protocol aims to obtain a crude extract enriched with phenolic compounds, including 3,5-dimethoxycinnamic acid.
Materials:
-
Dried and powdered plant material (e.g., leaves or stems of Pterocaulon or Eupatorium species)
-
Methanol (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Maceration and Ultrasonic-Assisted Extraction: a. Weigh 100 g of the dried, powdered plant material and place it in a 2 L Erlenmeyer flask. b. Add 1 L of 80% aqueous methanol (v/v). c. Sonicate the mixture for 1 hour at room temperature. d. Macerate the mixture for 24 hours at room temperature with occasional stirring.
-
Filtration and Re-extraction: a. Filter the extract through Whatman No. 1 filter paper. b. Collect the filtrate and transfer the plant residue back to the flask. c. Repeat the extraction process (steps 1b-2a) two more times with fresh 80% methanol.
-
Concentration: a. Combine all the filtrates. b. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the methanol is completely removed, yielding a crude aqueous extract.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Isolation
Preparative HPLC is a powerful technique for isolating pure compounds from a complex mixture.[12][13]
Instrumentation and Materials:
-
Preparative HPLC system with a UV-Vis detector
-
C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water (v/v)
-
Mobile Phase B: Acetonitrile
-
Crude aqueous extract from section 4.1, filtered through a 0.45 µm syringe filter
Procedure:
-
Method Development (Analytical Scale): a. Initially, develop a separation method on an analytical HPLC system with a C18 column to determine the optimal gradient and retention time of the target compound.
-
Preparative HPLC Run: a. Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes. b. Inject a suitable volume of the filtered crude extract onto the column. c. Elute the compounds using a linear gradient, for example:
- 0-5 min: 5% B
- 5-45 min: 5% to 60% B
- 45-50 min: 60% to 95% B
- 50-55 min: Hold at 95% B
- 55-60 min: 95% to 5% B d. Monitor the elution profile at a wavelength of approximately 320 nm. e. Collect fractions corresponding to the peak of interest based on the retention time determined during the analytical run.
-
Post-Purification: a. Combine the fractions containing the pure compound. b. Evaporate the solvent under reduced pressure to obtain the isolated 3,5-dimethoxycinnamic acid. c. Lyophilize the sample to remove any remaining water.
Characterization of the Isolated Compound
The identity and purity of the isolated 3,5-dimethoxycinnamic acid should be confirmed using spectroscopic methods.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed by analytical HPLC, where a single sharp peak should be observed.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will provide the molecular weight of the compound. For 3,5-dimethoxycinnamic acid (C₁₁H₁₂O₄), the expected [M-H]⁻ ion is at m/z 207.06.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the vinylic protons, aromatic protons, and the two methoxy groups.
Biological Activities and Future Perspectives
While research specifically on 3,5-dimethoxycinnamic acid is still emerging, studies on related methoxycinnamic acids provide strong indications of its potential biological activities.
-
Antioxidant Activity: The phenolic structure of 3,5-dimethoxycinnamic acid suggests it may act as a potent antioxidant by scavenging free radicals.[3][14]
-
Anti-inflammatory Effects: Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, and 3,5-dimethoxycinnamic acid may share this activity.[4][5][15]
-
Anticancer Potential: Various methoxycinnamic acid derivatives have demonstrated cytotoxic effects against different cancer cell lines, suggesting that 3,5-dimethoxycinnamic acid could be a valuable lead compound in cancer research.[16][17][18]
The unique substitution pattern of 3,5-dimethoxycinnamic acid warrants further investigation into its specific mechanisms of action and its potential as a therapeutic agent. Future research should focus on:
-
Quantitative analysis of 3,5-dimethoxycinnamic acid in a wider range of plant species to identify high-yielding sources.
-
Elucidation of the complete biosynthetic pathway , particularly the enzymatic dehydroxylation step.
-
In-depth pharmacological studies to evaluate its efficacy and safety in various disease models.
-
Structure-activity relationship studies to design and synthesize more potent and selective derivatives.
Conclusion
3,5-Dimethoxycinnamic acid is a promising natural product with a biosynthetic origin in the phenylpropanoid pathway. While its full biosynthetic route is yet to be completely unraveled, its presence in various plant families, particularly the Asteraceae, makes it an accessible target for natural product chemists and pharmacologists. The methodologies outlined in this guide for its extraction, isolation, and characterization provide a solid foundation for researchers to explore its potential. As our understanding of this compound grows, so too will its potential applications in the fields of medicine and biotechnology.
References
-
Ansari, R. A., Raish, M., Ahmad, A., Alkharfy, K. M., Al-Hoshani, A. R., Ahmad, S. F., & Khan, A. (2016). Peroxynitrite Scavenging Activity of Sinapic Acid (3,5-Dimethoxy-4-hydroxycinnamic Acid) Isolated from Brassica juncea. Journal of Agricultural and Food Chemistry, 64(33), 6439–6447. [Link]
-
BOC Sciences. (n.d.). Sinapinic acid 4-hydroxy-3,5-dimethoxycinnamic acid. The Good Scents Company. Retrieved from [Link]
-
Gliszczyńska, A., & Brodowska, K. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3671. [Link]
-
National Center for Biotechnology Information. (n.d.). Sinapic acid. PubChem. Retrieved from [Link]
- Jantan, I., Ahmad, W., & Bukhari, S. N. A. (2014). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 6(4), 863-871.
-
Theodosis-Nobelos, P., Papagiouvannis, G., & Rekka, E. A. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules, 28(14), 5438. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3,5-dimethoxycinnamic acid. PubChem. Retrieved from [Link]
-
Theodosis-Nobelos, P., Papagiouvannis, G., & Rekka, E. A. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules, 28(14), 5438. [Link]
-
Zhao, L., Wang, Y., & Li, D. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 183, 111717. [Link]
-
Wikipedia. (2023, December 2). Sinapinic acid. In Wikipedia. Retrieved from [Link]
-
Zhao, L., Wang, Y., & Li, D. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 183, 111717. [Link]
-
Wang, C., Li, Y., Wang, Q., & Zhang, H. (2018). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. RSC advances, 8(69), 39591-39595. [Link]
-
Das, S., & Mandal, A. (2021). Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is as main phenolic compounds present in Brassica juncea having bitterness and astringency in nature with antioxidant properties. ResearchGate. [Link]
- Mustafa, Y. F., & Al-Sultani, A. A. H. (2020). Synthesis and Biological Activities of 3,5-Disubstituted-4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Systematic Reviews in Pharmacy, 11(7), 356-364.
-
Nguyen, T. H. T., Stewart, J. D., & Allais, F. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Frontiers in Chemistry, 9, 709149. [Link]
-
Sharma, A., & Sharma, R. (2022). Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses. Antioxidants, 11(11), 2153. [Link]
-
National Institute of Standards and Technology. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
da Silva, A. B., de Andrade, B. S., & de Freitas, C. A. (2021). Three steps chemoenzymatic conversion of 4-VG to amphiphilic phenolic.... ResearchGate. [Link]
-
Nguyen, T. H. T., Stewart, J. D., & Allais, F. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Frontiers in Chemistry, 9, 709149. [Link]
- Trovato, A., Siracusa, L., & Di Giacomo, C. (2016). Sinapic acid: Descrizione. tuscany-diet.net.
-
Adisakwattana, S. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(11), 3323. [Link]
-
Raish, M., Ahmad, A., Ansari, M. A., Alkharfy, K. M., & Ahmad, S. F. (2018). Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging. Oxidative Medicine and Cellular Longevity, 2018, 1034583. [Link]
-
Nováková, L., & Vlčková, H. (2019). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Molecules, 24(18), 3249. [Link]
-
Macoy, D. M., Kim, W. Y., Lee, S. Y., & Kim, M. G. (2015). Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. Plant Biotechnology Reports, 9(5), 269-278. [Link]
-
Shah, P., & Amarowicz, R. (2002). Comparison of 3 methods for the determination of sinapic acid ester content in enzymatically treated canola meals. Journal of AOAC International, 85(5), 1146-1150. [Link]
-
Macoy, D. M., Kim, W. Y., Lee, S. Y., & Kim, M. G. (2015). Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. Plant Biotechnology Reports, 9(5), 269-278. [Link]
-
Carmona, M., Zamarro, M. T., Blázquez, B., & Durante-Rodríguez, G. (2009). Mechanism for the dehydroxylation of 4-hydroxybenzoic acid according to.... ResearchGate. [Link]
-
Olah, G. A., & Olah, J. A. (2014). HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). Natural Product Communications, 9(8), 1139-1144. [Link]
-
Syafitri, D. M., & Levita, J. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(15), 5786. [Link]
-
Neves, B. M., Teixeira, H. F., & von Poser, G. L. (2018). Quantification of Coumarins in Aqueous Extract of Pterocaulon balansae (Asteraceae) and Characterization of a New Compound. Molecules, 23(10), 2465. [Link]
-
de Oliveira, A. C. S., & de Souza, A. Q. L. (2020). An HPLC Method to Determine Phenolic Compounds of Plant Extracts: Application to Byrsonima crassifolia and Senna alata Leaves. Pharmacognosy Research, 12(3), 268-275. [Link]
- Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (2002). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 11(3), 57-60.
Sources
- 1. 4-hydroxybenzoate 3-monooxygenase (NAD(P)H) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-hydroxybenzoate 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 4. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. Enzymatic hydroxylation of aromatic compounds | Semantic Scholar [semanticscholar.org]
- 11. 3,5-Dimethoxy-4-hydroxycinnamic acid, 98%, predominantly trans isomer | Fisher Scientific [fishersci.ca]
- 12. researchgate.net [researchgate.net]
- 13. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
